molecular formula C6H8N2O B1165991 Glycerides, fish-oil CAS No. 100085-40-3

Glycerides, fish-oil

Cat. No.: B1165991
CAS No.: 100085-40-3
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Background and Development

The utilization of fish-derived oils and their glyceride components traces back to prehistoric times, with evidence suggesting that omega-3 rich seafood diets played a crucial role in human brain evolution during the Stone Age. Archaeological studies have demonstrated that early humans who consumed diets high in docosahexaenoic acid from seafood developed larger brain capacities, establishing a fundamental connection between fish oil glycerides and human development. This evolutionary advantage has been corroborated by comparative studies showing that marine mammals like dolphins possess significantly larger brains than terrestrial animals of similar body size, attributed to their omega-3 rich diets.

The formal recognition of fish oil's therapeutic potential emerged in the 1970s when researchers discovered that Greenland Eskimos, despite consuming large amounts of fat derived from fish, exhibited remarkably low rates of myocardial infarction and other coronary events. This observation challenged prevailing dietary recommendations of the era, which generally advocated for low-fat diets to prevent cardiovascular disease. Subsequent investigations revealed that Japanese populations also demonstrated similar cardiovascular benefits, further establishing the connection between fish oil consumption and heart health.

The industrial production of fish oil glycerides began in earnest during the 20th century, with Iceland establishing its first fish oil production facility in 1938 under the leadership of Tryggvi Olafsson and his brother Thordur. This facility was initially established to meet the growing demand for vitamins A and D, with Iceland exporting a substantial portion of its production to the Upjohn company in the United States from 1938 to 1950. The development was prompted by a telegram from E.C. Wise of the Upjohn Company in 1936, requesting an alternative source of cod liver oil after Norwegian supplies experienced a dramatic drop in vitamin D content.

The scientific understanding of fish oil glycerides advanced significantly in the 1920s when researchers first discovered the essential nature of fatty acids. This breakthrough laid the foundation for subsequent research into the specific mechanisms by which these compounds exert their biological effects. The 1970s marked another pivotal period with the discovery of fish body oil as a distinct therapeutic entity, separate from traditional cod liver oil preparations.

Chemical Definition and Classification

Fish oil glycerides are esters formed from the reaction between glycerol and fatty acids derived from the tissues of oily fish species. These compounds belong to the broader category of acylglycerols, which are characterized by their hydrophobic nature and their role as the primary storage form of lipids in biological systems. The fundamental structure consists of a glycerol backbone containing three hydroxyl functional groups, which can be esterified with one, two, or three fatty acids to form monoglycerides, diglycerides, and triglycerides respectively.

Triglycerides represent the most abundant form of glycerides in fish oils, typically comprising between 40% and 99% of the total lipid content depending on the extraction method and source species. These molecules consist of a glycerol molecule bound to three fatty acid chains, with the specific fatty acid composition varying significantly among different fish species and extraction processes. The triglyceride fraction in fish oils is particularly rich in long-chain polyunsaturated fatty acids, most notably eicosapentaenoic acid and docosahexaenoic acid, which are precursors to bioactive eicosanoids known for their anti-inflammatory properties.

The structural diversity of fish oil glycerides arises from variations in the fatty acid components attached to the glycerol backbone. These fatty acids can differ in carbon chain length, degree of unsaturation, and the configuration and position of double bonds. Marine fish oils typically contain higher concentrations of omega-3 fatty acids compared to freshwater species, with the omega-3 content being influenced by the fish's position in the food chain and their dietary sources.

Monoglycerides and diglycerides, while present in smaller quantities than triglycerides, play important roles as intermediates in lipid metabolism and synthesis. Monoglycerides consist of a single fatty acid attached to the glycerol backbone, while diglycerides contain two fatty acid chains. These partial glycerides exhibit polar characteristics due to their free hydroxyl groups, making them valuable as emulsifying agents and pharmaceutical excipients.

The classification of fish oil glycerides also extends to their physical and chemical properties, which are influenced by the degree of saturation and chain length of the constituent fatty acids. Triglycerides with higher proportions of unsaturated fatty acids tend to remain liquid at room temperature, while those with more saturated fatty acids may solidify. This property affects both the extraction processes and the stability of the final products.

Significance in Lipid Research

Fish oil glycerides have emerged as a cornerstone of lipid research due to their profound effects on triglyceride metabolism and cardiovascular health. Research conducted at pharmaceutical doses of 3.4 grams per day has demonstrated that these compounds can reduce plasma triglyceride levels by approximately 25-50% after one month of treatment. This reduction occurs primarily through decreased hepatic very low density lipoprotein triglyceride production, with secondary contributions from increased very low density lipoprotein clearance.

The mechanisms underlying triglyceride reduction by fish oil glycerides involve complex interactions with fatty acid metabolism pathways. Studies have revealed that the liver derives fatty acids from three primary sources: dietary intake delivered via chylomicron remnants, de novo lipogenesis, and circulating non-esterified fatty acids. Of these sources, non-esterified fatty acids contribute the largest fraction to very low density lipoprotein triglyceride production in both normal and hypertriglyceridemic individuals. Fish oil glycerides appear to counteract intracellular lipolysis in adipocytes by suppressing adipose tissue inflammation while simultaneously increasing extracellular lipolysis through enhanced lipoprotein lipase activity in adipose tissue, heart, and skeletal muscle.

Recent breakthrough research has identified a novel mechanism involving omega-3 fatty acid-derived N-acyl taurines that accumulate in bile and plasma following omega-3 supplementation. These compounds, particularly docosahexaenoic acid-containing N-acyl taurine, potently inhibit intestinal triglyceride hydrolysis and lipid absorption, providing an additional pathway for triglyceride lowering beyond hepatic mechanisms. This discovery has opened new avenues for understanding how fish oil glycerides exert their therapeutic effects.

The significance of fish oil glycerides in lipid research extends to their role in addressing hypertriglyceridemia, a condition affecting approximately 25% of United States adults with levels above 150 milligrams per deciliter. Clinical trials have demonstrated that prescription omega-3 fatty acid medications containing 4 grams per day can lower triglyceride levels by 20% to 30% in most individuals. The Food and Drug Administration has approved these medications specifically for treating triglyceride levels above 500 milligrams per deciliter.

Comprehensive lipidomic analyses of fish oil preparations have revealed the presence of over 1,000 distinct lipid species belonging to 6 categories and 38 lipid classes. This molecular diversity underscores the complexity of fish oil glycerides and their potential for targeted therapeutic applications. Research has shown that different extraction methods can significantly alter the lipid composition, with enzymatic treatments having minimal effects on lipid distribution while silica gel column purification can substantially modify the glyceride profile.

Global Production and Market Overview

The global fish oil market has experienced substantial growth, with projections indicating expansion from $2.26 billion in 2024 to $3.99 billion by 2034, representing a compound annual growth rate of 5.9%. This growth trajectory reflects increasing consumer awareness of omega-3 fatty acids' health benefits and the expanding applications of fish oil glycerides in nutraceutical and pharmaceutical products. The market encompasses various product forms including liquid, soft gel, and capsule formulations, with fish oil serving as a crucial component in numerous health and wellness products.

Regional distribution of the fish oil market shows significant geographical concentration, with East Asia expected to account for 25% of the global market share by 2034. Within this region, China is projected to hold 76.2% of the East Asian market share in 2024, driven by growing research into marine-based health supplements and their human health benefits. The North American market is estimated to reach a valuation of $534 million in 2024, reflecting the mature nature of omega-3 supplementation in developed markets.

Production data from the International Fishmeal and Fish Oil Organisation indicates robust growth in global fish oil production, with cumulative output through March 2025 showing a 34% increase compared to the same period in 2024. This increase was primarily driven by significant production gains in Peru, along with positive performances in Chile, the United States, Spain, and Africa. Peru recently announced the reactivation of anchovy fishing in the south and established a 3 million metric ton total allowable catch for the North-Central anchovy fishing season, representing the second-highest seasonal quota in the last decade.

The demand dynamics for fish oil glycerides are closely tied to aquaculture feed requirements, particularly for farmed salmon production. China's implementation of its annual fishing moratorium from May through August-September creates dependency on imported raw materials for domestic fishmeal and fish oil production. This seasonal pattern influences global pricing and availability of fish oil glycerides throughout the year.

Market segmentation by processing method reveals growing demand for modified fish oil, with projections showing a 5.6% compound annual growth rate from 2024 to 2034. Food-grade fish oil represents the largest segment by application, with revenue forecasted to reach $1.8 billion during the projection period. South Korea emerges as a particularly dynamic market, with fish oil sales forecasted to increase at an 8.2% compound annual growth rate through 2034.

Region 2024 Market Share Projected Growth Rate (2024-2034) Key Drivers
East Asia 25% by 2034 5.9% Marine supplement research, nutraceutical industry growth
North America $534 million (2024) 5.9% Mature omega-3 market, pharmaceutical applications
South Korea Not specified 8.2% Rising health consciousness, supplement adoption
Global Total $2.26 billion (2024) 5.9% Functional food demand, omega-3 awareness

The production infrastructure for fish oil glycerides has evolved significantly since the early industrial facilities established in Iceland during the 1930s. Modern extraction technologies now encompass multiple approaches including supercritical fluid extraction, microwave-assisted extraction, and enzymatic hydrolysis methods. These advanced techniques have improved both yield and quality while reducing environmental impact compared to traditional pressing and high-temperature stewing methods.

Properties

CAS No.

100085-40-3

Molecular Formula

C6H8N2O

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Data

Variability in Commercial Fish-Oil Products

GC–MS analyses of seven fish-oil brands revealed significant variability in EPA/DHA content (EPA: 12–18%, DHA: 8–14%), despite identical labeling claims (EPA 180 mg/g, DHA 120 mg/g) .

Table 2. EPA/DHA Content in Commercial Fish Oils (GC–MS Analysis)
Brand EPA (%) DHA (%) Total Omega-3 (%)
A 18.2 14.1 32.3
B 12.7 8.9 21.6
C 15.4 11.2 26.6

Impact on Inflammatory Cytokines

Dietary supplementation with fish-oil TAGs (18 g/day) reduced interleukin-1β (IL-1β) and tumor necrosis factor (TNF-α) synthesis by 43–61% in human mononuclear cells, correlating with improved membrane PUFA ratios (arachidonic acid:EPA ↓ 50%) .

Q & A

Q. What methodologies are recommended for quantifying glyceride composition in fish-oil samples?

To analyze glyceride composition, gas chromatography with flame ionization detection (GC-FID) following ASTM D6584 is widely used. This method separates mono-, di-, and triglycerides using columns such as SLB®-35ms, which provides high-resolution separation of fatty acid methyl esters (FAMEs). Calibration with certified reference materials ensures accuracy, and results are reported as percentages of total glycerides .

Q. How should a randomized controlled trial (RCT) assess fish-oil's cardiovascular effects?

Key design elements include:

  • Crossover design : Reduces inter-individual variability (e.g., 8-week supplementation phases with washout periods) .
  • Double-blinding : Use placebo controls (e.g., olive oil) to eliminate bias .
  • Endpoint selection : Combine classical markers (blood lipids, blood pressure) with novel cellular markers (endothelial progenitor cells [EPCs] and microparticles [EMPs] via flow cytometry) .
  • Genotyping : Stratify participants by genetic variants (e.g., eNOS Asp298 polymorphism) to assess genotype-dependent responses .

Q. What are critical considerations in meta-analyses of fish-oil interventions?

Follow PRISMA guidelines and Cochrane Handbook protocols:

  • Search strategy : Use terms like "omega-3 fatty acids," "fish oil," and "DHA/EPA" across databases (PubMed, Embase, Cochrane Library) .
  • Heterogeneity management : Apply random-effects models to account for variability in study populations and dosages .
  • Subgroup analysis : Stratify by dose (e.g., ≥1,000 mg/day), intervention duration, and baseline health status .

Q. How to assess endothelial repair markers in fish-oil studies?

  • EPCs and EMPs : Quantify via flow cytometry using CD34+/KDR+ markers for EPCs and CD31+/CD42b- for EMPs .
  • Vascular function : Use peripheral artery tonometry to measure endothelial-dependent vasodilation .

Advanced Research Questions

Q. How to resolve contradictions in fish-oil’s effects on plasma triglycerides?

Conflicting results (e.g., null findings in vs. significant reductions in ) may arise from:

  • Dosage : Higher doses (≥3.4 g/day) show stronger triglyceride-lowering effects .
  • Population differences : Baseline hypertriglyceridemia vs. moderate CVD risk .
  • Genotype interactions : eNOS polymorphisms may modulate lipid metabolism pathways .

Q. What molecular mechanisms explain fish-oil’s modulation of endothelial function via Nrf2?

  • DHA peroxidation : Generates 4-hydroxyhexenal (4-HHE), which activates Nrf2, upregulating heme oxygenase-1 (HO-1) and enhancing endothelium-dependent vasodilation. This effect is absent in Nrf2-knockout models .
  • Experimental validation : Use LC-MS/MS to quantify intra-aortic 4-HHE and HO-1 expression in wild-type vs. Nrf2-deficient mice .

Q. Why do some studies report no lipid profile changes despite fish-oil’s triglyceride-lowering claims?

  • Intervention duration : Short-term trials (8 weeks) may lack power to detect modest changes .
  • Genetic modifiers : eNOS GT/TT genotypes correlate with elevated LDL-C, potentially masking triglyceride reductions .
  • Endpoint sensitivity : Cellular markers (EPCs/EMPs) may reflect endothelial health more accurately than plasma lipids .

Q. How does fish-oil influence heart rate variability (HRV) parameters?

Meta-analyses indicate:

  • Increased vagal tone : Fish-oil elevates high-frequency (HF) power, a surrogate for parasympathetic activity, which may reduce arrhythmia risk .
  • Dose dependency : Effects on LF/HF ratio (sympathovagal balance) become significant at doses ≥1,000 mg/day .

Q. What models elucidate differential effects of DHA vs. EPA in fish-oil?

  • In vitro models : Treat human umbilical vein endothelial cells (HUVECs) with DHA/EPA and measure peroxidation products (4-HHE, 4-HNE) via LC-MS/MS .
  • In vivo models : Compare aortic DHA/EPA incorporation and vasodilation responses in wild-type vs. Nrf2-knockout mice .

Q. What safety endpoints are critical in trials of fish-oil emulsions for liver disease?

  • Primary endpoints : Time to cholestasis reversal (direct bilirubin ≤2 mg/dL) .
  • Safety monitoring : Track essential fatty acid deficiency, hypertriglyceridemia, and growth parameters in pediatric cohorts .
  • Comparative cohorts : Use historical controls to validate efficacy (e.g., 4.8× faster cholestasis reversal vs. soybean emulsions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.